5-Carboxy-2-fluoro-3-methoxyphenylboronic acid
Description
Properties
IUPAC Name |
3-borono-4-fluoro-5-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO5/c1-15-6-3-4(8(11)12)2-5(7(6)10)9(13)14/h2-3,13-14H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKMIIIMOBFOMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)OC)C(=O)O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxy-2-fluoro-3-methoxyphenylboronic acid typically involves the introduction of boronic acid functionality to a pre-functionalized aromatic ring. One common method is the hydroboration of an appropriate precursor, followed by oxidation to yield the boronic acid. The reaction conditions often involve the use of borane reagents and can be catalyzed by transition metals such as palladium .
Industrial Production Methods
Industrial production of 5-Carboxy-2-fluoro-3-methoxyphenylboronic acid may involve large-scale hydroboration processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Carboxy-2-fluoro-3-methoxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluoro and methoxy groups on the aromatic ring can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling reactions.
Phenols: Formed from the oxidation of the boronic acid group.
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions
The compound is primarily utilized in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This reaction enables the construction of biaryl compounds, which are critical in pharmaceuticals and agrochemicals.
| Reaction Type | Role of the Compound | Products Formed |
|---|---|---|
| Suzuki-Miyaura | Coupling agent | Biaryl compounds |
| Oxidation | Intermediate formation | Phenols |
Medicinal Chemistry
Potential in Cancer Therapy
5-Carboxy-2-fluoro-3-methoxyphenylboronic acid has been investigated for its potential use in boron neutron capture therapy (BNCT). This therapy exploits the unique properties of boron compounds to selectively target cancer cells, making them susceptible to neutron irradiation.
Case Study: BNCT Efficacy
Research indicates that boron-containing compounds can significantly enhance the effectiveness of neutron capture therapy by increasing the localized radiation dose delivered to tumor cells while sparing surrounding healthy tissue. The incorporation of 5-Carboxy-2-fluoro-3-methoxyphenylboronic acid into therapeutic protocols is currently under exploration.
Material Science
Synthesis of Advanced Materials
The compound is also employed in the development of advanced materials and polymers. Its ability to participate in cross-coupling reactions allows for the creation of novel polymeric structures with tailored properties.
| Material Type | Application |
|---|---|
| Polymers | Development of smart materials |
| Coatings | Protective coatings with enhanced durability |
Mechanism of Action
The mechanism of action of 5-Carboxy-2-fluoro-3-methoxyphenylboronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in its biological applications are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Structural and Physicochemical Properties
The table below compares 5-carboxy-2-fluoro-3-methoxyphenylboronic acid with key analogs:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Substituents (Positions) |
|---|---|---|---|---|---|
| 5-Carboxy-2-fluoro-3-methoxyphenylboronic acid | 2377609-80-6 | C₈H₇BFO₅ | 213.96 | 96–97% | -COOH (5), -F (2), -OCH₃ (3) |
| 2-Carboxy-3-fluorophenylboronic acid | 1799979-96-6 | C₇H₆BFO₄ | 195.95 | 95% | -COOH (2), -F (3) |
| 2-Carboxy-5-fluorophenylboronic acid | 874290-62-7 | C₇H₆BFO₄ | 195.95 | 96% | -COOH (2), -F (5) |
| 3-Carboxy-2-fluorophenylboronic acid | 1072952-09-0 | C₇H₆BFO₄ | 195.95 | 96% | -COOH (3), -F (2) |
| 4-Carboxy-3-fluorophenylboronic acid | 872460-12-3 | C₇H₆BFO₄ | 195.95 | N/A | -COOH (4), -F (3) |
| 2-Methoxy-5-carboxyphenylboronic acid | Not provided | C₈H₉BO₅ | 195.97 | N/A | -OCH₃ (2), -COOH (5) |
| 3-Methoxy-5-(trifluoromethyl)phenylboronic acid | 871332-97-7 | C₈H₇BF₃O₃ | 234.95 | N/A | -OCH₃ (3), -CF₃ (5) |
Key Observations:
- Positional Isomerism : The placement of substituents significantly alters electronic and steric effects. For example, 5-carboxy-2-fluoro-3-methoxyphenylboronic acid has a balanced electronic profile due to opposing substituent effects, whereas analogs like 2-carboxy-3-fluorophenylboronic acid lack the methoxy group, reducing steric bulk .
- Molecular Weight : The trifunctional compound (213.96 g/mol) is heavier than analogs with fewer substituents (e.g., 195.95–195.97 g/mol) .
- Purity : Commercial availability ranges from 95% to 98%, with trifunctional derivatives generally at the higher end .
A. Suzuki-Miyaura Coupling
- The carboxy group enhances water solubility, facilitating aqueous-phase reactions, while the fluoro group activates the boronic acid toward electrophilic substitution .
B. Pharmaceutical Potential
- The methoxy group in 5-carboxy-2-fluoro-3-methoxyphenylboronic acid may improve binding affinity to biological targets (e.g., proteases or kinases) compared to non-methoxy analogs .
- Contrast : 3-Methoxy-5-(trifluoromethyl)phenylboronic acid (871332-97-7) replaces the carboxy group with a -CF₃ group, enhancing lipophilicity but reducing hydrogen-bonding capacity .
C. Stability Challenges
- Boronic acids with carboxy groups (e.g., 4-carboxy-3-fluorophenylboronic acid) are prone to anhydride formation, as noted in commercial samples . This instability is mitigated in 5-carboxy-2-fluoro-3-methoxyphenylboronic acid by the methoxy group’s steric protection .
Biological Activity
5-Carboxy-2-fluoro-3-methoxyphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
5-Carboxy-2-fluoro-3-methoxyphenylboronic acid has the following chemical characteristics:
- Molecular Formula : C9H10BFO4
- Molecular Weight : 215.08 g/mol
- Structural Characteristics : The compound features a carboxylic acid group, a fluorine atom, and a methoxy group attached to a phenyl ring, which collectively influence its reactivity and biological interactions.
The biological activity of 5-Carboxy-2-fluoro-3-methoxyphenylboronic acid is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:
- Enzyme Inhibition : Boronic acids are known to act as reversible inhibitors of serine proteases and other enzymes by forming covalent bonds with the active site residues. This property can be harnessed for therapeutic applications in cancer treatment and other diseases.
- Targeting Glycoproteins : The boronic acid moiety can form reversible covalent bonds with diols present in glycoproteins, enhancing selectivity towards cancer cells that express specific glycan structures on their surfaces .
Anticancer Activity
Research indicates that 5-Carboxy-2-fluoro-3-methoxyphenylboronic acid exhibits significant anticancer properties. In vitro studies have shown:
- Inhibition of Cell Proliferation : The compound has demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects. For instance, studies have reported IC50 values as low as 0.126 μM against breast cancer cell lines like MDA-MB-231 .
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest at the G2/M phase .
Antimicrobial Activity
Preliminary studies suggest that 5-Carboxy-2-fluoro-3-methoxyphenylboronic acid may possess antimicrobial properties. Its efficacy against various bacterial strains is currently under investigation, with early results indicating potential use as an antibacterial agent.
Table 1: Summary of Biological Activities
| Activity Type | IC50 Value (μM) | Target Cell Line | Reference |
|---|---|---|---|
| Anticancer | 0.126 | MDA-MB-231 | |
| Antimicrobial | TBD | Various Bacterial Strains | |
| Enzyme Inhibition | TBD | Serine Proteases |
Pharmacokinetics and Toxicity
A study assessing the pharmacokinetic profile of similar boronic acids indicates that compounds with carboxylic acid groups often exhibit high plasma protein binding and favorable oral bioavailability. For instance, related compounds have shown over 99% protein binding in plasma, which is critical for maintaining therapeutic levels in vivo .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-carboxy-2-fluoro-3-methoxyphenylboronic acid?
- Methodology :
- Step 1 : Start with a halogenated aromatic precursor (e.g., 2-fluoro-3-methoxybenzoic acid). Introduce the boronic acid group via Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions .
- Step 2 : Optimize reaction temperature (typically 80–100°C) and solvent (DMSO or THF) to balance reactivity and stability of the boronic acid group.
- Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization. Confirm purity using HPLC (>97% by HLC methods) .
Q. How can the structure of 5-carboxy-2-fluoro-3-methoxyphenylboronic acid be validated spectroscopically?
- Analytical Workflow :
- ¹H/¹³C NMR : Identify signals for the carboxylic acid (δ ~12 ppm, broad), fluorine-substituted aromatic protons (δ ~7.2–7.8 ppm), and methoxy groups (δ ~3.8 ppm) .
- ¹¹B NMR : Confirm boronic acid presence (δ ~28–32 ppm) .
- FT-IR : Detect B–O stretching (~1340 cm⁻¹) and carboxylic O–H (~2500–3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M-H]⁻ (expected m/z ≈ 212.03 for C₈H₇BFO₄⁻) .
Advanced Research Questions
Q. How can conflicting NMR data due to fluorine’s quadrupolar effects be resolved?
- Troubleshooting :
- Use Decoupling Techniques : Apply ¹⁹F decoupling during ¹H NMR to eliminate splitting artifacts from F–H coupling .
- Variable Temperature NMR : Conduct experiments at elevated temperatures (e.g., 50°C) to reduce line broadening caused by slow molecular tumbling .
- DFT Calculations : Simulate expected chemical shifts using software like Gaussian to cross-validate experimental data .
Q. What strategies mitigate hydrolysis of the boronic acid group during Suzuki-Miyaura coupling?
- Experimental Design :
- Protection : Temporarily protect the boronic acid as a trifluoroborate salt (e.g., using KHF₂) to enhance stability .
- Solvent Selection : Use anhydrous DMF or THF with molecular sieves to minimize water content .
- Catalyst Optimization : Employ Pd(OAc)₂ with SPhos ligand to accelerate coupling and reduce reaction time, thereby limiting hydrolysis .
Q. How does the ortho-carboxy group influence reactivity in cross-coupling reactions?
- Mechanistic Insights :
- Steric Hindrance : The carboxy group at the 5-position may slow transmetalation due to steric bulk; use bulky ligands (e.g., XPhos) to improve catalyst turnover .
- Acidic Protons : Pre-activate the boronic acid with bases (e.g., Cs₂CO₃) to deprotonate the carboxylic group and prevent catalyst poisoning .
- Electronic Effects : The electron-withdrawing carboxy group reduces electron density on the boronic acid, requiring electron-rich aryl partners for efficient coupling .
Data Contradiction Analysis
Q. Why do Suzuki reactions with this compound yield inconsistent results across labs?
- Root Cause Investigation :
- Purity Variability : Verify boronic acid purity via HPLC; impurities >3% (e.g., deboronated byproducts) can drastically alter yields .
- Moisture Sensitivity : Test reaction under strict anhydrous conditions (e.g., glovebox) to rule out hydrolysis .
- Catalyst Lot Variability : Screen multiple Pd catalyst batches (e.g., PdCl₂(dtbpf) vs. Pd(PPh₃)₄) to identify ligand-dependent performance .
Q. How to address discrepancies in reported melting points for this compound?
- Method Harmonization :
- Standardized DSC Protocols : Use differential scanning calorimetry (DSC) at a heating rate of 5°C/min under N₂ to ensure reproducibility .
- Sample Preparation : Ensure thorough drying (e.g., 24h under vacuum at 60°C) to remove residual solvents that depress melting points .
Stability & Storage
Q. What storage conditions maximize the shelf life of 5-carboxy-2-fluoro-3-methoxyphenylboronic acid?
- Best Practices :
- Temperature : Store at 0–6°C in airtight, amber vials to prevent thermal degradation and photolysis .
- Desiccant : Include silica gel packs to absorb moisture and inhibit boronic acid dimerization .
- Solvent Compatibility : For long-term storage (>6 months), dissolve in dry DMSO and aliquot under argon .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
